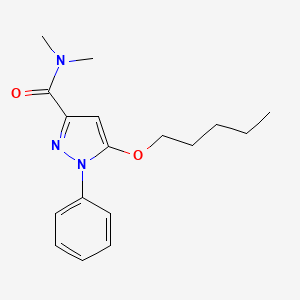

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-(pentyloxy)-1-phenyl-

Description

The compound 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-(pentyloxy)-1-phenyl- is a pyrazole derivative characterized by a phenyl group at position 1, a pentyloxy chain at position 5, and an N,N-dimethyl-substituted carboxamide at position 2. The N,N-dimethyl group may influence lipophilicity and metabolic stability, while the pentyloxy chain could enhance membrane permeability compared to shorter alkoxy substituents.

Properties

CAS No. |

55227-81-1 |

|---|---|

Molecular Formula |

C17H23N3O2 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

N,N-dimethyl-5-pentoxy-1-phenylpyrazole-3-carboxamide |

InChI |

InChI=1S/C17H23N3O2/c1-4-5-9-12-22-16-13-15(17(21)19(2)3)18-20(16)14-10-7-6-8-11-14/h6-8,10-11,13H,4-5,9,12H2,1-3H3 |

InChI Key |

OGBLRSUWNPZVTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps and Conditions

Representative Synthetic Procedure (Inferred)

Synthesis of 5-hydroxy-1-phenyl-pyrazole-3-carboxamide : Starting from 1-phenyl-pyrazole-3-carboxylic acid, amidation with dimethylamine in the presence of triethylamine in dichloromethane at 0-25°C for 2 hours yields the N,N-dimethyl carboxamide derivative.

Alkylation to 5-(pentyloxy) derivative : The 5-hydroxy intermediate is reacted with pentyl bromide or pentyl tosylate under basic conditions (e.g., K2CO3 in DMF) at elevated temperature (50-80°C) for several hours to afford the 5-(pentyloxy) substituent.

Purification : The product is purified by recrystallization from ethyl acetate/petroleum ether or by column chromatography, yielding the final compound as a white solid with yields typically between 80-90%.

Data Tables Summarizing Preparation Conditions and Yields

Analytical and Characterization Data

NMR Spectroscopy : Characteristic signals include aromatic protons from the phenyl ring, methyl groups of N,N-dimethyl amide, and alkoxy chain protons. For example, 1H NMR (CDCl3, 300 MHz) shows methyl triplets and multiplets corresponding to alkoxy side chains and aromatic protons.

Melting Point : Typical melting points for related compounds range from 150-155°C after recrystallization, indicating purity.

Mass Spectrometry : Molecular ion peaks consistent with expected molecular weights confirm the structure.

Purity : High-performance liquid chromatography (HPLC) purity values of >99% have been reported for similar compounds after purification.

The preparation of 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-(pentyloxy)-1-phenyl- can be effectively achieved by adapting known synthetic routes for related alkoxy-substituted pyrazole carboxamides. The key steps involve amidation of the pyrazole-3-carboxylic acid intermediate with dimethylamine, introduction of the phenyl group at N1 via palladium-catalyzed coupling, and alkylation at the 5-position with pentyl alkylating agents. Reaction conditions typically employ triethylamine as a base, dichloromethane or ethyl acetate as solvents, and mild temperatures (0-25°C for amidation; 50-80°C for alkylation). Yields are generally high (80-95%), and purification by recrystallization or chromatography affords analytically pure products.

This synthesis strategy is supported by diverse literature sources covering related compounds and provides a reliable framework for the preparation of the target compound with professional rigor and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-5-(pentyloxy)-1-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new pyrazole derivatives with different substituents.

Scientific Research Applications

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-(pentyloxy)-1-phenyl is a synthetic organic compound belonging to the pyrazole class. It has a molecular weight of approximately 274.36 g/mol and the molecular formula . The compound features a pyrazole ring with a carboxamide group at the 3-position, a pentyloxy group at the 5-position, and a phenyl ring at the 1-position.

Potential Applications

1H-Pyrazole-3-carboxamide derivatives have been studied for various biological activities, including anti-inflammatory, analgesic, and anticancer properties. Preliminary studies suggest that 1H-Pyrazole-3-carboxamide may interact with enzymes or receptors, highlighting its therapeutic potential and warranting further investigation.

Structural Analogues

Several compounds share structural similarities with 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-(pentyloxy)-1-phenyl:

- 1H-Pyrazole-3-carboxamide Varies in substituents affecting activity, but has a similar basic structure to the target compound.

- 3,5-Dimethyl-1-phenylpyrazole Primarily studied for analgesic effects but lacks the pentyloxy group.

- N-(3-carbamoylphenyl)-1H-pyrazole Contains carbamoyl substitution and has potential use in pest control.

- 4-Amino-1H-pyrazole Studied for various biological activities; the amino substitution enhances reactivity.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(pentyloxy)-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anti-inflammatory studies, it may interact with inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Pyrazole carboxamide derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key compounds:

Key Findings:

Substituent Effects on Bioactivity :

- The chloropyridylmethyl group in ’s compound confers antitumor activity, likely through π-π interactions with biological targets . In contrast, the target compound’s phenyl group may prioritize steric simplicity.

- Trifluoromethyl groups (e.g., in ) enhance metabolic stability and lipophilicity, whereas the target’s pentyloxy chain balances solubility and membrane penetration.

Synthetic Routes :

- The target compound’s synthesis could mirror methods in (EDCI/HOBt-mediated coupling) or (acid chloride formation followed by amidation). The choice depends on substituent sensitivity .

Metabolism: N,N-dimethyl groups (target compound) are prone to N-demethylation, a major pathway observed in rats and humans for similar carboxamides . This contrasts with compounds lacking alkylamino groups (e.g., ), which may undergo alternative pathways like hydrolysis.

Biological Applications :

- Pyrazole carboxamides with ethoxy or chloro substituents (e.g., ) show therapeutic promise, while triazole variants (e.g., triazofenamide ) are pesticidal. The target’s pentyloxy group may position it for prolonged activity in lipid-rich environments.

Data Tables

Table 1: Structural Comparison of Pyrazole Carboxamides

Biological Activity

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-(pentyloxy)-1-phenyl is a synthetic compound belonging to the pyrazole class, characterized by its unique molecular structure which includes a pyrazole ring substituted with a carboxamide group and a pentyloxy group. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Molecular Structure and Properties

- Molecular Formula : C17H23N3O2

- Molecular Weight : 301.39 g/mol

- CAS Registry Number : 55227-81-1

- SMILES Representation : C1=C(NC2=CC=CC=C2)OCCCCC

The structural features of this compound influence its reactivity and biological activity, making it a candidate for various therapeutic applications.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to 1H-Pyrazole-3-carboxamide can inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In vitro assays have demonstrated that this compound could reduce inflammation in cellular models, suggesting its potential utility in treating inflammatory diseases .

Analgesic Properties

The analgesic properties of pyrazole derivatives are well-documented. Compounds within this class have been compared to established analgesics like diclofenac. In experimental models, 1H-Pyrazole derivatives have shown comparable efficacy in pain relief, indicating that the specific substituents on the pyrazole ring can enhance analgesic activity .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. For example, certain analogs have been evaluated as inhibitors of EGFR-TK (epidermal growth factor receptor tyrosine kinase), demonstrating antiproliferative effects against various tumor cell lines. The mechanism involves disrupting cancer cell signaling pathways, which may lead to reduced tumor growth .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1H-Pyrazole-3-carboxamide | Basic structure similar to the target compound | Varies in substituents affecting activity |

| 3,5-Dimethyl-1-phenylpyrazole | Lacks pentyloxy group; primarily studied for analgesic effects | Focused on pain relief rather than glycation |

| N-(3-carbamoylphenyl)-1H-pyrazole | Contains carbamoyl substitution | Potential use in pest control |

| 4-Amino-1H-pyrazole | Basic structure; amino substitution enhances reactivity | Studied for various biological activities |

The unique combination of substituents in 1H-Pyrazole-3-carboxamide enhances its biological activity compared to these similar compounds.

Study on Antinecroptotic Activity

A recent study highlighted the antinecroptotic activity of a related compound with an IC50 value of 0.5 nM. This compound also exhibited selective inhibition of HDAC6 (Histone Deacetylase 6), suggesting that structural modifications in pyrazoles can lead to significant therapeutic effects against necroptosis-related diseases .

Evaluation of Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of various pyrazoles, compounds exhibiting similar structures to 1H-Pyrazole-3-carboxamide demonstrated significant inhibition of pro-inflammatory cytokines in vitro. These findings support the hypothesis that such compounds could serve as effective anti-inflammatory agents in clinical settings .

Q & A

Q. What are the common synthetic routes for 1H-Pyrazole-3-carboxamide derivatives, and how can substituents like pentyloxy groups be introduced?

The synthesis typically involves a multi-step process starting with a 1,5-diarylpyrazole core. For example, analogous compounds are synthesized via condensation reactions between substituted phenylhydrazines and β-ketoesters, followed by functionalization. The pentyloxy group can be introduced by alkylation of a hydroxyl precursor using 1-bromopentane under basic conditions (e.g., K₂CO₃ in DMF) . Subsequent N,N-dimethylation of the carboxamide group may employ dimethylamine or methyl iodide in the presence of a base. Optimization of reaction time and temperature is critical to minimize by-products .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

X-ray crystallography is the gold standard for confirming the 3D structure, particularly for assessing dihedral angles between aromatic rings (e.g., phenyl and pyrazole rings, as seen in related pyrazole carboxamides) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, while High-Performance Liquid Chromatography (HPLC) and mass spectrometry (HRMS) ensure purity and molecular weight validation .

Q. How can researchers assess the purity and stability of synthesized batches?

Purity is commonly evaluated via HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Stability studies under varying conditions (pH, temperature) should be conducted using accelerated degradation protocols. For example, storage at 40°C/75% relative humidity for 4 weeks can simulate long-term stability, with periodic HPLC analysis to detect decomposition products .

Q. What solvent systems are optimal for recrystallization to achieve high yields?

Ethyl acetate/hexane mixtures are effective for slow evaporation-based recrystallization, yielding high-purity crystals suitable for X-ray diffraction. Polar aprotic solvents like DMF may be used for initial dissolution, but thorough washing with water is required to remove residual solvent .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pentyloxy group in biological activity?

SAR studies should compare analogs with varying alkoxy chain lengths (e.g., methoxy, hexyloxy) and assess their binding affinity to target receptors (e.g., CB1/CB2 for cannabinoid analogs). Molecular docking simulations (e.g., AutoDock Vina) can predict interactions between the pentyloxy group and hydrophobic binding pockets. In vitro assays (e.g., enzyme inhibition, cell viability) should validate computational predictions .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar pyrazole carboxamides?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurity profiles. Researchers should:

Q. How can molecular dynamics (MD) simulations enhance understanding of conformational flexibility in solution?

MD simulations (e.g., GROMACS) with explicit solvent models (e.g., TIP3P water) can reveal rotational freedom of the pentyloxy chain and its impact on solvent accessibility. Trajectory analysis (e.g., RMSD, hydrogen-bond persistence) identifies stable conformers that correlate with experimental bioactivity data .

Q. What methodologies are recommended for detecting and quantifying metabolites in pharmacokinetic studies?

Radiolabeled analogs (e.g., ¹⁴C-labeled at the carboxamide group) enable tracking in rodent models. LC-MS/MS with multiple reaction monitoring (MRM) is ideal for quantifying parent compounds and metabolites in plasma. Microsomal incubation (e.g., human liver microsomes) identifies phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.